4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide
Description
This compound features a thiazolidinone core modified with a 3-bromobenzylidene substituent at position 5 and a butanamide chain linked to a 2-hydroxyphenyl group at position 2. The bromine atom introduces electron-withdrawing effects, while the ortho-hydroxyphenyl moiety may influence intramolecular interactions, such as hydrogen bonding, affecting conformation and stability .
Properties
Molecular Formula |
C20H17BrN2O3S2 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-14-6-3-5-13(11-14)12-17-19(26)23(20(27)28-17)10-4-9-18(25)22-15-7-1-2-8-16(15)24/h1-3,5-8,11-12,24H,4,9-10H2,(H,22,25)/b17-12- |
InChI Key |
PWMXEJYXIUQWEX-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O |
Origin of Product |
United States |
Biological Activity
The compound 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 461.39 g/mol. The structure features a thiazolidine ring, which is known to contribute to the biological activity of similar compounds.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrN2O3S2 |
| Molecular Weight | 461.39 g/mol |
| IUPAC Name | 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide |
| SMILES | C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Anti-inflammatory and Anti-allergic Effects
Research indicates that this compound exhibits significant anti-inflammatory and anti-allergic properties. A study conducted on sensitized guinea pigs demonstrated that treatment with the compound resulted in:
- A significant reduction in IgE levels, suggesting potential efficacy in treating allergic reactions.
- Decreased levels of inflammatory markers such as IgA, IgM, IL-2, and TNF-α, indicating its role in modulating inflammatory responses.
In silico studies have provided insights into the potential molecular targets of this compound. Notable predicted targets include:
- Lysosomal protective protein
- Thromboxane-A synthase
- PPARγ (Peroxisome proliferator-activated receptor gamma)
Docking studies revealed strong binding interactions between the compound and these targets, highlighting its potential as a polypharmacological agent .
Cancer Therapeutics
The compound has also been explored as a starting point for developing selective inhibitors for anti-apoptotic Bcl-2 proteins , which are crucial in regulating cell death. Inhibiting these proteins could lead to advancements in cancer treatment strategies.
Study 1: Anti-allergic Effects in Guinea Pigs
A study published in Molecules investigated the anti-allergic properties of the compound. The results indicated:
- IgE Reduction : Treatment led to a notable decrease in IgE levels.
- Inflammatory Marker Decrease : Significant reductions were observed in IgA, IgM, IL-2, and TNF-α levels.
Study 2: In Silico Target Prediction
Using tools like SwissADME, researchers identified potential biological targets for the compound. The docking studies suggested:
- High affinity for lysosomal protective proteins.
- Potential modulation of metabolic pathways via PPARγ.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
Key Observations :
- Electron-withdrawing vs. donating groups: Bromine (target) vs.
- Positional effects : Para-substituted analogs (6f, 6g) differ in steric and electronic profiles compared to the meta-bromo substituent in the target compound.
Variations in the Butanamide-Linked Aromatic Group
Key Observations :
Key Observations :
- Moderate yields (~50–57%) are typical for thiazolidinone derivatives, suggesting similar synthetic challenges for the target compound.
- Bromine’s presence may require optimized reaction conditions to avoid side reactions.
Physical and Spectroscopic Properties
Key Observations :
- Bromine increases molecular weight compared to non-halogenated analogs (e.g., compound: 428.52 vs. 6f: 443.03).
- Similar IR profiles suggest conserved thiazolidinone core across compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
